REACTION_SMILES
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[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:37][N:38]([CH3:39])[CH:40]=[O:41].[CH:33]([Cl:34])([Cl:35])[Cl:36].[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[O:7]=[C:8]([C:9](=[O:10])[OH:11])[c:12]1[s:13][cH:14][cH:15][cH:16]1.[OH:17][C:18]12[CH2:19][CH2:20][N:21]([CH2:22][CH2:23]1)[CH2:24][CH2:25]2>>[O:7]=[C:8]([C:9]([O:10][C:18]12[CH2:19][CH2:20][N:21]([CH2:22][CH2:23]1)[CH2:24][CH2:25]2)=[O:11])[c:12]1[s:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)c1cccs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC12CCN(CC1)CC2
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Name
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Type
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product
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Smiles
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O=C(OC12CCN(CC1)CC2)C(=O)c1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |